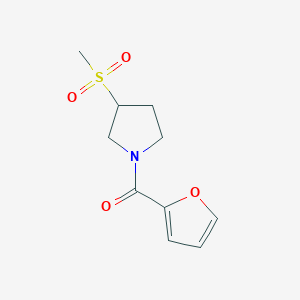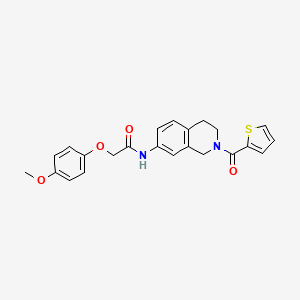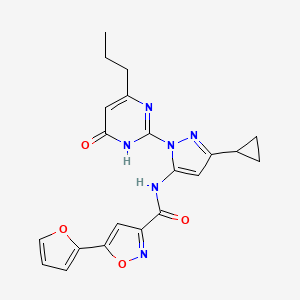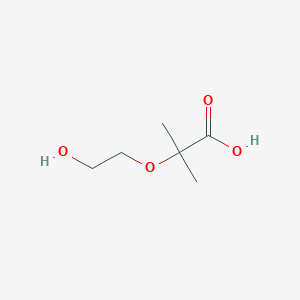![molecular formula C12H20N4O B2618250 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one CAS No. 1788678-85-2](/img/structure/B2618250.png)
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is a compound that features a triazole ring, a pyrrolidine ring, and a butanone structureThe presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy .
Mechanism of Action
Target of Action
The primary target of the compound 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is the enzyme ent-kaurene oxidase (CYP701A) . This enzyme plays a crucial role in the biosynthesis of gibberellin, a plant hormone .
Mode of Action
This compound acts as a plant growth retardant by inhibiting the activity of ent-kaurene oxidase . This inhibition prevents the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the biosynthesis of gibberellin .
Biochemical Pathways
The compound affects the gibberellin biosynthesis pathway . By inhibiting the activity of ent-kaurene oxidase, it prevents the production of gibberellin . This leads to a decrease in the levels of this hormone, affecting various downstream processes such as stem elongation and seed germination .
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of gibberellin . This results in a reduction in plant growth, particularly in terms of stem elongation and seed germination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be affected by the presence of these solvents in the environment Additionally, factors such as temperature, pH, and light conditions could potentially impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The unique structure of the triazole ring in 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one allows it to easily bind with a variety of enzymes and receptors in biological systems . This broad biological activity is seen in both agrichemistry and pharmacological chemistry .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence the levels of endogenous hormones in mungbean roots . The most obvious effect was the increase of Indole Acetic Acid (IAA), being 4.9 times greater than that of the control at the 96th hour after treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it is known to inhibit ent-kaurene oxidase (CYP701A) activity , which catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid (KA), a biosynthetic precursor of gibberellin (GA) .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 62-64 °C and a boiling point of 283.3±42.0 °C . It is also soluble in chloroform, ethyl acetate, and methanol .
Metabolic Pathways
It is known that the compound is an intermediate in synthesizing Paclobutrazol , which is involved in the gibberellin biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one typically involves the reaction of 3,3-dimethylbutan-1-one with 1H-1,2,3-triazole and pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with the butanone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for deprotonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole compound with similar plant growth regulatory properties.
Uniqueness
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is unique due to its specific combination of a triazole ring, pyrrolidine ring, and butanone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2,3)8-11(17)15-6-4-10(9-15)16-7-5-13-14-16/h5,7,10H,4,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNENYCYTVPEKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![(2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2618173.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2618175.png)
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2618179.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2618180.png)



![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)

![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)
